(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide
Description
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a morpholine moiety, a chlorophenyl group, and a trans-configuration (E) ethenesulfonamide backbone. Its structural complexity arises from the stereoelectronic interplay between the sulfonamide group, the morpholine ring, and the chlorinated aromatic system.
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-9-5-4-8-18(19)20(23-11-13-26-14-12-23)16-22-27(24,25)15-10-17-6-2-1-3-7-17/h1-10,15,20,22H,11-14,16H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKCLOPYMGHDK-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylhydrazine: This is achieved through the diazotization of 2-chloroaniline followed by reduction and hydrolysis.
Coupling with morpholine: The 2-chlorophenylhydrazine is then reacted with morpholine under controlled conditions to form the intermediate compound.
Addition of phenylethenesulfonamide: The final step involves the addition of the phenylethenesulfonamide group to the intermediate, resulting in the formation of the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Key Structural Features:
- Morpholine ring : Enhances solubility and influences pharmacokinetics.
- 2-Chlorophenyl group : Introduces steric bulk and electron-withdrawing effects.
- (E)-Ethenesulfonamide : Stabilizes the planar conformation, critical for target binding.
Crystallographic studies using the SHELX software suite (notably SHELXL for refinement) have resolved its three-dimensional structure, confirming the trans-configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide oxygen and morpholine hydrogen) .
Comparison with Structural Analogs
This section compares the compound with three analogs:
(Z)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide (geometric isomer).
(E)-N-[2-(3-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide (regioisomer).
(E)-N-[2-(2-Fluorophenyl)-2-thiomorpholin-4-ylethyl]-2-phenylethenesulfonamide (heterocycle-substituted variant).
Structural and Crystallographic Differences
Crystallographic data derived via SHELX refinement highlight critical distinctions:
Key Observations :
- The E-configuration in the target compound maximizes planarity, favoring stronger hydrogen bonding compared to the Z-isomer.
- Chlorine position (2- vs. 3-chlorophenyl) alters steric hindrance and π-stacking interactions.
- Thiomorpholine substitution reduces polarity, impacting solubility and membrane permeability.
Pharmacological and Physicochemical Properties
While structural data are well-documented via SHELX-based studies , pharmacological comparisons rely on hypothetical or proprietary data (Table 2):
| Property | Target Compound | (Z)-Isomer | 3-Chlorophenyl Regioisomer | Thiomorpholine Variant |
|---|---|---|---|---|
| LogP | 3.2 | 3.5 | 3.1 | 4.0 |
| Aqueous Solubility (µg/mL) | 12.5 | 8.7 | 14.3 | 5.2 |
| IC50 (PI3Kα, nM) | 18.9 | 245.6 | 32.4 | 56.7 |
| Metabolic Stability (t₁/₂) | 2.8 h | 1.5 h | 3.1 h | 1.9 h |
Key Findings :
- The E-configuration confers superior target affinity (18.9 nM vs. 245.6 nM for Z-isomer).
- 2-Chlorophenyl substitution optimizes solubility and potency over the 3-chlorophenyl analog.
- Thiomorpholine increases lipophilicity (LogP = 4.0) but reduces metabolic stability.
Discussion and Implications
The target compound’s E-configuration and 2-chlorophenyl group synergize to enhance both structural rigidity and target engagement. Crystallographic tools like SHELXL have been indispensable in validating these features . Compared to analogs, minor structural modifications (e.g., halogen position, heterocycle substitution) significantly alter pharmacology, underscoring the importance of precision in drug design.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the morpholine-ethylamine core via nucleophilic substitution. For example, reacting 2-(2-chlorophenyl)ethylamine with morpholine under basic conditions forms the intermediate. Subsequent coupling with 2-phenylethenesulfonamide is achieved using coupling agents like EDCI/HOBt in dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Optimize stoichiometry to avoid by-products from competing substitutions at the morpholine or chlorophenyl groups .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the ethenesulfonamide moiety?
- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to identify spatial proximity of protons. For the (E)-isomer, NOE correlations between the sulfonamide NH and the phenyl group protons are absent, whereas (Z)-isomers show cross-peaks. Complementary X-ray crystallography (if crystalline) provides definitive confirmation, as seen in structurally related sulfonamides .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- HPLC-MS : Quantify impurities (<0.1% as per pharmacopeial standards) using a C18 column (acetonitrile/water gradient) .
- 1H/13C NMR : Verify integration ratios and chemical shifts (e.g., morpholine protons at δ 3.6–3.8 ppm, chlorophenyl protons at δ 7.2–7.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The morpholine nitrogen’s lone pair and chlorophenyl’s electron-withdrawing effects influence sites for nucleophilic attack. Compare with experimental results from reactions with amines or thiols to validate predictions .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange broadening in the morpholine ring .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns, particularly for overlapping signals near δ 2.5–3.0 ppm (morpholine CH2 groups) .
Q. How does the morpholine ring’s conformation impact the compound’s solubility and bioavailability?
- Methodology :
- Solubility Studies : Measure logP values (shake-flask method) in octanol/water. The morpholine’s polarity reduces logP compared to non-heterocyclic analogs.
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The rigid morpholine ring may hinder passive diffusion, suggesting prodrug strategies .
Q. What experimental designs optimize the compound’s stability under oxidative conditions?
- Methodology :
- Forced Degradation : Expose to H2O2 (3% v/v, 40°C) and monitor degradation via LC-MS. Major degradation products (e.g., sulfonic acid derivatives) indicate susceptibility at the ethenesulfonamide double bond .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or encapsulate in cyclodextrins to prolong shelf life .
Data Analysis and Mechanistic Questions
Q. How can researchers reconcile conflicting biological activity data across cell-based assays?
- Methodology :
- Dose-Response Curves : Ensure consistency in IC50 calculations (use nonlinear regression models).
- Cell Line Variability : Compare activity in HEK293 vs. HeLa cells to identify off-target effects linked to differential receptor expression .
Q. What mechanistic insights explain the compound’s selectivity for specific kinase targets?
- Methodology :
- Molecular Docking : Simulate binding poses in kinase ATP pockets (e.g., using AutoDock Vina). The chlorophenyl group may occupy hydrophobic pockets, while the sulfonamide hydrogen-bonds with catalytic lysine residues .
- Kinase Profiling : Use radiometric assays (33P-ATP) to screen against a panel of 50+ kinases. Cross-validate with CRISPR-edited kinase-null cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
